molecular formula C17H9Cl2FN4S B2886621 (Z)-4-(3,4-dichlorophenyl)-N'-(3-fluorophenyl)thiazole-2-carbohydrazonoyl cyanide CAS No. 477190-82-2

(Z)-4-(3,4-dichlorophenyl)-N'-(3-fluorophenyl)thiazole-2-carbohydrazonoyl cyanide

Cat. No. B2886621
CAS RN: 477190-82-2
M. Wt: 391.25
InChI Key: JTCDQTFDCAUVLF-IWIPYMOSSA-N
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Description

(Z)-4-(3,4-dichlorophenyl)-N'-(3-fluorophenyl)thiazole-2-carbohydrazonoyl cyanide is a useful research compound. Its molecular formula is C17H9Cl2FN4S and its molecular weight is 391.25. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anti-HSV-1 Activities

Research led by Dawood et al. (2011) explored the synthesis of new heterocycles based on pyrazole and isoxazole frameworks, including derivatives related to the core structure of (Z)-4-(3,4-dichlorophenyl)-N'-(3-fluorophenyl)thiazole-2-carbohydrazonoyl cyanide. These compounds were evaluated for their anti-HSV-1 (Herpes Simplex Virus type-1) and cytotoxic activities. Notably, one of the synthesized compounds significantly reduced the number of viral plaques, showing a 69% reduction in HSV-1 activity. This highlights the potential of such compounds in antiviral research and therapy (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).

Antitumor Properties

Another study by Abdel-Wahab, Farghaly, and Badria (2011) synthesized new compounds incorporating the 2,4-dichlorophenoxy nucleus, closely related to the chemical structure . These compounds were tested for their antitumor activities against Ehrlich ascites carcinoma (EAC), a type of tumor cell line. One of the compounds demonstrated a remarkable decrease in the viable EAC cell count, offering a new avenue for cancer treatment research (Abdel-Wahab, Farghaly, & Badria, 2011).

Anticancer Agents

Gomha, Salah, and Abdelhamid (2014) conducted a study focusing on the synthesis of novel thiadiazoles and thiazoles incorporating the pyrazole moiety, acting as potent anticancer agents. The study evaluated these compounds against breast carcinoma cell lines, with some showing significant inhibitory effects. This research underscores the potential of thiazole and thiadiazole derivatives as effective anticancer agents, suggesting further investigation into their mechanisms of action and efficacy (Gomha, Salah, & Abdelhamid, 2014).

Structural Characterization and Synthesis Techniques

Research by Kariuki, Abdel-Wahab, and El‐Hiti (2021) focused on the synthesis and structural characterization of isostructural thiazoles. Their work demonstrates advanced synthesis techniques and provides a deeper understanding of the structural properties of thiazole derivatives. This knowledge is crucial for designing compounds with specific biological activities and optimizing their pharmacological properties (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

properties

IUPAC Name

(2Z)-4-(3,4-dichlorophenyl)-N-(3-fluoroanilino)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl2FN4S/c18-13-5-4-10(6-14(13)19)16-9-25-17(22-16)15(8-21)24-23-12-3-1-2-11(20)7-12/h1-7,9,23H/b24-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCDQTFDCAUVLF-IWIPYMOSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NN=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)N/N=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl2FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-(3,4-dichlorophenyl)-N'-(3-fluorophenyl)thiazole-2-carbohydrazonoyl cyanide

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